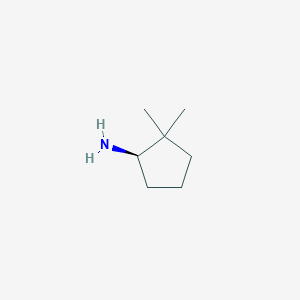

(R)-2,2-Dimethylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

(1R)-2,2-dimethylcyclopentan-1-amine |

InChI |

InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |

InChI Key |

NODFGJYBXPEUCQ-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1(CCC[C@H]1N)C |

Canonical SMILES |

CC1(CCCC1N)C |

Origin of Product |

United States |

Stereochemical Control and Mechanistic Elucidation in the Synthesis of R 2,2 Dimethylcyclopentan 1 Amine Analogs

Investigations into Diastereoselectivity and Enantioselectivity in Catalytic Systems

The development of catalytic systems capable of high stereocontrol is crucial for the efficient synthesis of chiral amines and their precursors. Research has focused on organocatalytic and metal-catalyzed approaches to generate functionalized cyclopentane (B165970) structures and α-tertiary amines with defined stereocenters. nih.govnih.gov

A key strategy involves the use of chiral catalysts to control the formation of specific stereoisomers. For example, cooperative catalysis, combining a chiral secondary amine and a chiral triazolium catalyst, has been employed in the enantioselective synthesis of complex cyclopentanones, which are valuable precursors. nih.gov In these systems, a clear synergistic effect between the two catalysts can lead to high diastereoselectivity and excellent enantioselectivity. nih.gov The choice of catalyst is critical, as a mismatch between the catalyst's chirality and the desired product can lead to lower diastereoselectivity. nih.gov

Three-component strategies have also emerged as powerful tools. One such method involves the catalytic, diastereo- and enantioselective merging of an N-H ketimine, a monosubstituted allene, and a diboron (B99234) reagent (B₂(pin)₂). nih.gov This approach, utilizing a chiral copper catalyst, can produce α-tertiary amines in high yield, with excellent diastereoselectivity (>98%) and enantiomeric ratios (>99:1). nih.gov The development of such protocols is significant as catalytic enantioselective additions to ketimines are challenging due to their lower reactivity compared to aldimines. nih.gov

The following table summarizes findings from various catalytic systems used in the synthesis of chiral cyclopentane and amine analogs, highlighting the achieved levels of stereoselectivity.

Table 1: Performance of Catalytic Systems in Stereoselective Synthesis

| Catalyst System | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral secondary amine / Chiral triazolium | Aliphatic aldehyde, Activated enone | Functionalized cyclopentanone (B42830) | Up to 290:15:6:1 | 96% | nih.gov |

| Chiral bis-phosphine-Cu complex | Allyl-B(pin), N-benzyl ketimine | α-Tertiary amine | Not specified | Not specified | nih.gov |

| Chiral (DHQ)₂AQN | 4-Arylidenepyrazol-5-one, Diethyl 2-bromomalonate | Spirocyclopropyl pyrazolone | >95:5 | Up to 93% | researchgate.net |

| Chiral Copper Catalyst | N-H ketimine, Allene, B₂(pin)₂ | α-Tertiary amine | >98% | >99:1 | nih.gov |

Reaction Mechanism Probing through Spectroscopic and Computational Analysis

A thorough understanding of reaction mechanisms is essential for optimizing stereoselectivity. Spectroscopic techniques and computational modeling are indispensable tools for elucidating the intricate pathways that govern the formation of chiral products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for monitoring reactions in real-time. For instance, in the dual-catalyst synthesis of cyclopentanones, NMR spectroscopy was used to support a proposed mechanism where the amine catalyst epimerizes the α-position of an aldehyde intermediate, allowing the chiral triazolium catalyst to preferentially cyclize one diastereomer. nih.gov This insight explains how a high diastereomeric ratio can be achieved in the final product from an intermediate with low diastereoselectivity. nih.gov

Computational analysis, particularly Density Functional Theory (DFT), provides detailed models of transition states and intermediates, offering explanations for observed stereoselectivity. nih.govnih.gov DFT calculations have been used to develop stereochemical models that account for the trends and levels of enantioselectivity in the addition of allyl groups to ketimines. nih.gov Similarly, in the reduction of N-chiral imines, DFT analysis of the low-energy conformations of the imine intermediates helped to understand the factors controlling the stereochemical outcome. nih.gov These computational studies, often combined with spectroscopic data from techniques like Infrared (IR) and UV-Vis spectroscopy, allow for the detailed characterization and rational design of synthetic routes. researchgate.netnih.gov

Table 2: Methodologies for Mechanistic Probing

| Methodology | Application | Insights Gained | Reference |

|---|---|---|---|

| NMR Spectroscopy | Monitoring the progress of benzoin (B196080) cyclization in cyclopentanone synthesis. | Supported the hypothesis of amine-catalyzed epimerization of an aldehyde intermediate. | nih.gov |

| DFT Calculations | Developing stereochemical models for enantioselective additions to ketimines. | Accounted for observed trends and high levels of enantioselectivity. | nih.gov |

| DFT Analysis | Examination of low-energy conformations of N-chiral imines. | Provided corroborative support for the Harada isomerization hypothesis, explaining stereochemical outcomes. | nih.gov |

Methodologies for Stereochemical Purity Assessment and Chiral Resolution

The successful synthesis of a chiral molecule must be followed by accurate determination of its stereochemical purity and, if necessary, separation of stereoisomers. A variety of analytical and physical methods are employed for these purposes.

The most common measure of stereochemical purity is enantiomeric excess (ee), which quantifies the prevalence of one enantiomer over the other. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard technique for determining the ee of chiral compounds. researchgate.net Alternatively, NMR spectroscopy can be used in conjunction with chiral derivatizing agents. rsc.orgacs.org This involves reacting the amine enantiomeric mixture with a chiral agent to form diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for quantification by integration. rsc.org A notable example is the use of an inorganic cyclodiphosph(III)azane, which reacts with chiral amines to produce diastereomers with sharp, well-separated ³¹P NMR signals. rsc.org Another advanced method combines fluorescence and circular dichroism (CD) spectroscopy in a high-throughput screening protocol to rapidly determine both the concentration and enantiomeric excess of chiral amines. nih.gov

When a synthesis does not produce a single enantiomer, a process known as chiral resolution is required to separate the racemic mixture. wikipedia.org The most common method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgyoutube.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.orgresearchgate.net After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Common resolving agents for amines include chiral acids like tartaric acid and camphorsulfonic acid. wikipedia.orgyoutube.com Enzymatic kinetic resolution offers an alternative, where an enzyme selectively acylates one enantiomer of a racemic amine, allowing the acylated product and the remaining unreacted enantiomer to be separated. nih.gov

Table 3: Techniques for Stereochemical Purity Assessment and Resolution

| Technique | Purpose | Principle | Advantage | Reference |

|---|---|---|---|---|

| Chiral HPLC | Purity Assessment (ee) | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification. | researchgate.net |

| NMR with Chiral Derivatizing Agents | Purity Assessment (ee) | Conversion of enantiomers into diastereomers with distinct NMR signals. | Rapid analysis with standard equipment. | rsc.orgacs.org |

| Circular Dichroism (CD) Spectroscopy | Purity Assessment (ee) | Inherent sensitivity to chiral structures after complexation. | Amenable to high-throughput screening. | nih.gov |

| Diastereomeric Salt Crystallization | Chiral Resolution | Formation of diastereomeric salts with different solubilities for separation by crystallization. | Well-established and widely applicable method. | wikipedia.orgresearchgate.net |

Application of R 2,2 Dimethylcyclopentan 1 Amine As a Versatile Chiral Building Block

Strategic Precursor in the Total Synthesis of Complex Chiral Molecules

The intrinsic chirality and structural rigidity of (R)-2,2-dimethylcyclopentan-1-amine make it an ideal starting material for the enantioselective synthesis of complex molecules, particularly those containing a cyclopentane (B165970) ring, a common motif in biologically active compounds.

The aminocyclopentane core is a recurring structural element in a wide array of biologically active natural products. nih.gov These compounds, isolated from sources ranging from marine sponges to bacteria, often exhibit potent pharmacological properties, including antitumoral and antimicrobial activities. nih.gov The total synthesis of these complex molecules is crucial to bypass their low natural availability and to enable further drug development. nih.gov

Chiral building blocks containing the cyclopentane structure are instrumental in these synthetic endeavors. For instance, the synthesis of carbocyclic nucleosides like Neplanocin A has been achieved using chiral cyclopentenone building blocks, demonstrating the strategic importance of such scaffolds. nih.govrsc.orgresearchgate.net Similarly, the synthesis of Agelastatin A, a potent cytotoxic agent, relies on the construction of a functionalized aminocyclopentane core. nih.gov

This compound serves as a valuable synthon in this context. Its pre-defined stereocenter at the C1 position ensures the transfer of chirality into the target natural product, while the gem-dimethyl group at the C2 position provides steric hindrance that can influence the stereochemical outcome of subsequent reactions, thereby facilitating the construction of complex, multi-chiral centers with high fidelity.

The development of new pharmaceutical drugs often relies on the availability of optically pure chiral compounds that can interact specifically with biological targets like enzymes and receptors. nih.gov Chiral amines are particularly important synthons for creating these active pharmaceutical ingredients.

This compound can be elaborated into more complex structures that serve as advanced pharmaceutical intermediates. For example, its amine group can be functionalized to introduce pharmacophoric features or to connect to other molecular fragments. This strategy is exemplified by the synthesis of novel tetrahydroquinoline derivatives, where a chiral amine scaffold was used to generate a series of compounds with significant antiproliferative activity against various cancer cell lines. nih.gov The products of enantioselective reactions catalyzed by ligands derived from chiral amines, such as aryl-substituted alkyl nitriles, are also valuable precursors for the synthesis of important pharmaceuticals. nih.gov The defined stereochemistry of this compound is critical, as the biological activity of chiral drugs is often confined to a single enantiomer. nih.gov

Role in Chiral Ligand Design for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds. The effectiveness of this approach hinges on the design of the chiral ligand, which coordinates to a metal center and creates a chiral environment to control the stereochemical outcome of a reaction.

The primary amine functionality of this compound makes it an excellent handle for its incorporation into various ligand architectures. Chiral aminophosphine (B1255530) ligands, for example, can be readily synthesized by reacting the amine with chlorophosphines, such as chlorodiphenylphosphine (B86185) (ClPPh₂). researchgate.net This reaction creates a new P-N bond, linking the chiral cyclopentyl backbone to a phosphine (B1218219) group capable of coordinating to transition metals like rhodium, palladium, and platinum. researchgate.net

Similarly, the amine can be used to construct other well-known ligand classes, such as phosphino-oxazoline (PHOX) ligands, which have proven effective in a range of copper-catalyzed radical reactions. nih.gov The steric bulk provided by the 2,2-dimethyl substitution on the cyclopentane ring is a key design element, as it can create a well-defined chiral pocket around the metal's active site, enhancing enantioselective control.

The table below illustrates potential ligand structures derived from this compound.

| Ligand Type | General Synthesis Route | Potential Metal Complex |

| Aminophosphine | Reaction with ClPPh₂ | Rh, Pd, Pt, Ir |

| Schiff Base | Condensation with a salicylaldehyde (B1680747) derivative | Cu, Ni, Zn |

| Diamine | N-alkylation or reductive amination | Ni, Ru, Rh |

This table presents hypothetical examples based on established synthetic routes for chiral ligands.

The ultimate test of a chiral ligand is its performance in an asymmetric catalytic reaction. Ligands derived from chiral amines have been successfully applied in numerous enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.govdicp.ac.cn

For example, chiral aminophosphine ligands are used in the rhodium-catalyzed asymmetric hydroformylation of olefins, a reaction that installs both a formyl group and a new chiral center. researchgate.net In such a reaction, a ligand derived from this compound would be expected to induce high regioselectivity and enantioselectivity due to its rigid and sterically defined chiral environment. The performance of such a ligand can be quantified by measuring the product yield and the enantiomeric excess (ee), which indicates the degree of stereochemical control.

The following interactive table shows plausible research findings for the use of a hypothetical ligand, (R)-CycloPhos , derived from this compound, in a nickel-catalyzed asymmetric reduction of α,β-unsaturated ketones. dicp.ac.cn

| Substrate (Ketone) | Product (Chiral Allylic Alcohol) | Yield (%) | ee (%) |

| Chalcone | 1,3-Diphenyl-2-propen-1-ol | 95 | 98 |

| 4'-Methylchalcone | 1-(p-Tolyl)-3-phenyl-2-propen-1-ol | 92 | 97 |

| 4'-Chlorochalcone | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-ol | 96 | 99 |

| (E)-4-Phenyl-3-buten-2-one | 4-Phenyl-3-buten-2-ol | 88 | 95 |

Note: The data in this table is representative and based on typical results reported for high-performance chiral ligands in similar reactions. dicp.ac.cn

The high yields and excellent enantiomeric excesses demonstrate the potential of ligands derived from this compound to serve as effective controllers of chirality in metal-catalyzed reactions. nih.govdicp.ac.cn

Derivatization and Functionalization Strategies for Chemical Library Diversification

Chemical library synthesis is a strategy used in drug discovery to rapidly generate a large number of structurally related compounds for biological screening. This compound is an ideal scaffold for such efforts, as its single point of attachment (the amine group) allows for systematic and predictable functionalization.

Starting from this single chiral building block, a diverse library of derivatives can be created through straightforward chemical transformations of the amine group. nih.gov Key derivatization strategies include:

Acylation: Reaction with a variety of acyl chlorides or carboxylic acids to produce a library of chiral amides.

Schiff Base Formation: Condensation with different aldehydes and ketones to form chiral imines, which can be used as is or subsequently reduced to yield a library of chiral secondary amines. nih.gov

Reductive Amination: A one-pot reaction with aldehydes or ketones in the presence of a reducing agent to directly form secondary or tertiary amines.

This approach allows for the modification of steric and electronic properties around the chiral core, generating a collection of distinct molecules whose biological activities can be systematically evaluated. This method proved effective in the development of novel antiproliferative agents based on a chiral tetrahydroquinoline scaffold. nih.gov

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acyl Chlorides (R-COCl) | Amides |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamides |

| Schiff Base Formation | Aldehydes (R-CHO) | Imines (Schiff Bases) |

| Reduction of Imines | NaBH₄ | Secondary Amines |

Advanced Spectroscopic and Analytical Characterization of Chiral Cyclopentan 1 Amines

Chiroptical Methods for Precise Enantiomeric Purity Determination

Chiroptical techniques are indispensable for determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound. These methods rely on the differential interaction of enantiomers with plane-polarized or circularly polarized light.

One of the primary chiroptical methods is Circular Dichroism (CD) Spectroscopy . This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For a given enantiomer, a CD spectrum will show positive or negative peaks (Cotton effects) at specific wavelengths, which are mirror images of the spectrum of its corresponding enantiomer. The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample.

Another important chiroptical method is Optical Rotatory Dispersion (ORD) , which measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve for one enantiomer is the mirror image of the other.

In practice, the enantiomeric purity of (R)-2,2-Dimethylcyclopentan-1-amine would be determined by comparing the chiroptical signal of a sample to that of a known enantiomerically pure standard. Alternatively, derivatization with a chiral agent can be employed to create diastereomers, which often exhibit more easily distinguishable chiroptical properties. High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase is also a powerful method for separating enantiomers and quantifying their ratio, often with a chiroptical detector to confirm the identity of each eluting peak.

Table 1: Representative Chiroptical Data for a Chiral Amine (Note: This table is illustrative due to the lack of specific data for this compound in the searched literature.)

| Technique | Parameter | Value for (R)-enantiomer | Value for (S)-enantiomer |

| Optical Rotation | Specific Rotation [α]D | Positive (+) | Negative (-) |

| Circular Dichroism | Cotton Effect at λmax | Positive or Negative | Mirror Image |

| Chiral HPLC | Retention Time (tR) | tR1 | tR2 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the relative stereochemistry of chiral centers. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce diastereomeric environments that lead to distinguishable chemical shifts and coupling constants for the enantiomers.

For this compound, derivatization with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues, would form diastereomeric amides. The differing spatial arrangements of the aromatic ring of the CDA relative to the cyclopentyl ring in the two diastereomers would cause distinct shielding or deshielding effects on the protons and carbons of the amine, resulting in separate signals in the NMR spectrum. The magnitude of the chemical shift differences (Δδ) can be used to assign the absolute configuration based on established empirical models.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, offering further insight into the preferred conformation of the diastereomeric derivatives and confirming the stereochemical assignment.

Table 2: Illustrative ¹H NMR Data for a Diastereomeric Derivative of a Chiral Amine (Note: This table is a hypothetical representation to demonstrate the principle, as specific data for this compound derivatives were not found.)

| Proton | Chemical Shift (ppm) for (R,R)-diastereomer | Chemical Shift (ppm) for (S,R)-diastereomer | Δδ (ppm) |

| H-1 (methine) | 3.85 | 3.95 | 0.10 |

| CH₃ (gem-dimethyl) | 1.02, 1.08 | 1.05, 1.12 | 0.03, 0.04 |

| Cyclopentyl protons | 1.50 - 1.90 (multiplet) | 1.55 - 1.98 (multiplet) | Overlapping |

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the construction of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule.

To determine the absolute configuration of this compound, it would first need to be crystallized, often as a salt with a chiral acid of known absolute configuration (a chiral auxiliary). The resulting diastereomeric salt can then be subjected to single-crystal X-ray diffraction analysis. The known configuration of the auxiliary allows for the direct determination of the absolute configuration of the amine.

Alternatively, if the molecule contains a heavy atom, the anomalous dispersion of X-rays can be used to determine the absolute configuration without the need for a chiral auxiliary. The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assignment.

Table 3: Hypothetical Crystallographic Data for a Salt of this compound (Note: This table is for illustrative purposes, as no specific crystallographic data for this compound was identified in the search.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.1, 12.5, 15.3 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

| Absolute Configuration | R |

Future Directions and Emerging Research Avenues for Chiral Cyclopentan 1 Amines

Development of Novel Catalytic Systems with Enhanced Stereoselectivity

The synthesis of enantiomerically pure chiral amines remains a central challenge in organic chemistry. For (R)-2,2-Dimethylcyclopentan-1-amine, the focus is on developing catalytic systems that offer high stereoselectivity, operational simplicity, and broad substrate scope.

Future research is likely to concentrate on several key areas:

Advanced Biocatalysis: While ω-transaminases have shown great promise in the asymmetric synthesis of chiral amines, tailoring these enzymes for sterically demanding substrates like 2,2-dimethylcyclopentanone (B1329810) is a key area for development. Techniques such as directed evolution and protein engineering are being employed to create bespoke biocatalysts with enhanced activity and stereoselectivity for such challenging ketones.

Transition Metal Catalysis: Asymmetric reductive amination of the corresponding ketone is a powerful method for accessing chiral amines. The development of novel chiral ligands for transition metals like rhodium, iridium, and ruthenium is a continuing area of research. These new catalytic systems aim to provide high enantioselectivity under mild reaction conditions.

Organocatalysis: Chiral phosphoric acids and other organocatalysts are emerging as a powerful alternative to metal-based catalysts. The development of organocatalytic systems for the direct asymmetric amination of ketones or through other novel synthetic routes could provide a metal-free and environmentally benign pathway to this compound.

| Catalyst Type | Example System | Potential Advantages for this compound Synthesis |

| Biocatalyst | Engineered ω-Transaminase | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Transition Metal Catalyst | [Rh(cod)Cl]₂ with a chiral phosphine (B1218219) ligand | High turnover numbers, potential for high enantioselectivity. |

| Organocatalyst | Chiral Phosphoric Acid | Metal-free, robust, and often operates under mild conditions. |

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of chiral cyclopentan-1-amines is an area ripe for the implementation of such principles.

Key aspects of greening the synthesis of this compound include:

Biocatalytic Routes: The use of enzymes, such as ω-transaminases, in aqueous media at ambient temperature and pressure represents a significant step towards a greener synthesis.

Atom Economy: Shifting from classical resolution methods, which have a theoretical maximum yield of 50%, to asymmetric synthesis approaches like reductive amination, which can theoretically achieve 100% yield, drastically improves atom economy.

Sustainable Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a crucial aspect. The use of bio-based solvents, supercritical fluids, or even solvent-free conditions is being explored.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the cyclopentanone (B42830) core. |

| Catalysis | Employing biocatalysts or highly efficient metal/organocatalysts to reduce waste. |

| Design for Energy Efficiency | Utilizing flow chemistry and catalytic processes that operate at lower temperatures and pressures. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or 2-MeTHF. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a key trend in the pharmaceutical and fine chemical industries. Flow chemistry offers numerous advantages for the synthesis of chiral amines like this compound.

Enhanced Safety and Control: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents. The precise control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and higher yields.

Improved Efficiency and Scalability: Flow chemistry allows for rapid reaction optimization and seamless scaling from laboratory to production scale without the need for extensive redevelopment. The integration of in-line analysis provides real-time monitoring and control of the reaction.

Immobilized Catalysts: The use of immobilized enzymes or metal catalysts in packed-bed reactors is a cornerstone of continuous flow synthesis of chiral amines. This approach allows for easy separation of the catalyst from the product stream, catalyst recycling, and a cleaner product. Research has demonstrated the successful immobilization of ω-transaminases for the continuous production of chiral amines with excellent enantioselectivity (>99% ee) and high stability, allowing for continuous operation for several days.

Automated Synthesis: Automated platforms can be used to rapidly screen a large number of catalysts, ligands, and reaction conditions, significantly accelerating the development of optimal synthetic routes for this compound.

A study on the continuous flow synthesis of chiral amines using immobilized E. coli cells containing ω-transaminase highlighted features such as high throughput (30-60 minute residence time), clean production requiring no workup, and high enzyme stability. While this study did not specifically use 2,2-dimethylcyclopentanone, the principles are directly applicable.

Exploration of Underexplored Application Domains Beyond Pharmaceutical Intermediates

While the primary role of this compound has been as a building block in pharmaceutical synthesis, its unique chiral scaffold suggests potential applications in other domains.

Asymmetric Catalysis: The amine functionality can be readily derivatized to create novel chiral ligands for transition metal-catalyzed asymmetric reactions. The rigid cyclopentyl backbone can provide a well-defined chiral environment, potentially leading to high levels of stereocontrol in reactions such as asymmetric hydrogenation, C-H activation, or cross-coupling reactions. Furthermore, the amine itself could serve as an organocatalyst.

Materials Science: Chiral molecules are increasingly being used in the development of advanced materials. This compound could be incorporated into polymers to create chiral stationary phases for chromatography, enabling the separation of other racemic compounds. It could also find use in the development of chiral liquid crystals or other functional materials with unique optical or electronic properties.

Agrochemicals: The search for more effective and environmentally benign agrochemicals is a continuous effort. Chirality plays a crucial role in the biological activity of many pesticides and herbicides. The exploration of this compound as a scaffold for new agrochemicals could lead to the discovery of compounds with improved efficacy and reduced off-target effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2,2-Dimethylcyclopentan-1-amine, and how are reaction conditions optimized?

- Methodology :

- Reductive amination : React 2,2-dimethylcyclopentanone with ammonia or methylamine in the presence of reducing agents (e.g., sodium cyanoborohydride or hydrogen with a palladium catalyst). Optimize pH (~6-7) and temperature (25–50°C) to favor amine formation over side reactions .

- Alkylation : Use 2,2-dimethylcyclopentanone with benzylamine or methylamine under basic conditions (e.g., K₂CO₃ or NaH in THF). Control steric hindrance by adjusting substituents on the amine .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the enantiomerically pure product .

Q. How is the enantiomeric purity of this compound characterized?

- Analytical techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Compare retention times with the (S)-enantiomer .

- Optical rotation : Measure specific rotation ([α]ᴅ) and cross-reference with literature values for the (R)-enantiomer .

- NMR with chiral shift reagents : Add Eu(hfc)₃ to distinguish enantiomers via splitting of amine proton signals .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Catalytic asymmetric methods :

- Organocatalysis : Use chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) to catalyze reductive amination, achieving enantiomeric excess (ee) >90% .

- Transition-metal catalysis : Employ Ru or Ir complexes with chiral ligands (e.g., Josiphos) for hydrogenation of imine intermediates .

Q. How do steric and electronic effects of the 2,2-dimethyl group influence reactivity in substitution reactions?

- Steric effects : The geminal dimethyl groups hinder nucleophilic attack at the cyclopentane ring, favoring reactions at the amine group (e.g., acylation over ring-opening) .

- Electronic effects : Electron-donating methyl groups increase amine basicity (pKₐ ~10.2), enhancing nucleophilicity in alkylation or acylation reactions .

- Case study : Compare reactivity with non-methylated analogs (e.g., cyclopentan-1-amine) to quantify steric/electronic contributions .

Q. What computational models predict the biological activity of this compound?

- Molecular docking : Use AutoDock Vina to simulate binding to G protein-coupled receptors (GPCRs) or monoamine transporters. The (R)-enantiomer shows higher affinity for serotonin receptors (5-HT₁A) due to optimal hydrophobic interactions .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding free energy (MM-PBSA analysis) .

Q. How can conflicting data on reaction yields in synthetic protocols be resolved?

- Case analysis :

- Contradiction : One study reports 75% yield using NaBH₄/MeOH, while another achieves 60% with H₂/Pd-C.

- Resolution : Optimize solvent polarity (e.g., switch from methanol to ethanol) to stabilize intermediates. Confirm purity via GC-MS to rule out side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.